molecular formula C13H11N9O4 B5580546 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-(3-nitrobenzylidene)-1H-1,2,3-triazole-5-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-(3-nitrobenzylidene)-1H-1,2,3-triazole-5-carbohydrazide

Cat. No.: B5580546
M. Wt: 357.28 g/mol
InChI Key: FKSIQARGLXMDDA-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-(3-nitrobenzylidene)-1H-1,2,3-triazole-5-carbohydrazide is a useful research compound. Its molecular formula is C13H11N9O4 and its molecular weight is 357.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.09339987 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Compounds structurally related to 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-(3-nitrobenzylidene)-1H-1,2,3-triazole-5-carbohydrazide have shown promising antimicrobial properties. For instance, derivatives of benzimidazole and azole, which share similar structural motifs, have been synthesized and demonstrated potential antimicrobial activities (El-masry et al., 2000; Başoğlu et al., 2013). These studies suggest that the modification of the core structure with different substituents can lead to compounds with significant antimicrobial efficacy.

Antitumor Activities

Research into similar compounds has also uncovered antitumor potential. For example, a study on new indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives, which are structurally related, found that some of these compounds evaluated for antineoplastic activity (Farghaly et al., 2012). This indicates the potential of this compound and its derivatives in the development of new antitumor agents.

Antioxidant Properties

Compounds with a similar chemical backbone have been identified with notable antioxidant activities. A study on aromatic C-nucleosides containing 1,3,4-oxadiazole units reported potent antioxidant and antitumor activity, highlighting the therapeutic potential of such structures (El Sadek et al., 2014). This suggests that modifications to the core structure of this compound could yield compounds with beneficial antioxidant properties.

Properties

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N9O4/c1-7-10(21(20-16-7)12-11(14)18-26-19-12)13(23)17-15-6-8-3-2-4-9(5-8)22(24)25/h2-6H,1H3,(H2,14,18)(H,17,23)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSIQARGLXMDDA-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N9O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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